REACTION_CXSMILES
|
Cl[CH2:2][C:3]([NH:5][C:6]([CH3:13])([CH3:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[O:4].[NH3:14]>O.C(O)C>[NH2:14][CH2:2][C:3]([NH:5][C:6]([CH3:13])([CH3:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[O:4]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC(CCCCC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
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CUSTOM
|
Details
|
stirred with sodium carbonate (2 g)and water (10 ml) for 1/2 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to a gum which
|
Type
|
CUSTOM
|
Details
|
was partially dried
|
Type
|
CUSTOM
|
Details
|
by azeotroping with ethanol
|
Type
|
DISSOLUTION
|
Details
|
The residuewas dissolved in chloroform (50 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was then separated, driedover magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to a yellow oil
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)NC(CCCCC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |